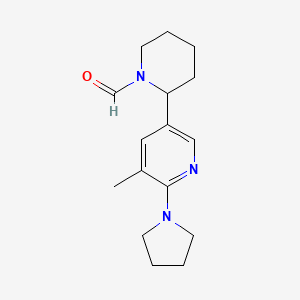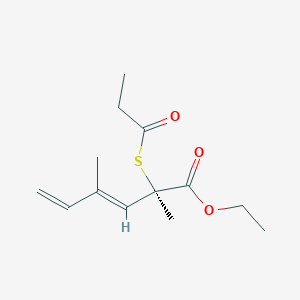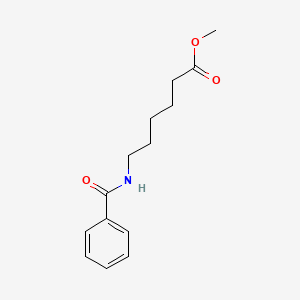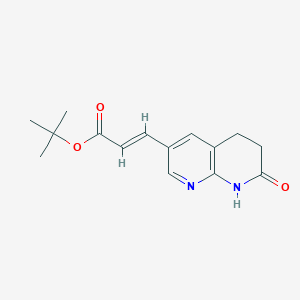
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-carbaldehído es un compuesto orgánico complejo que presenta un anillo de pirrolidina, un anillo de piridina y un anillo de piperidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-carbaldehído típicamente implica síntesis orgánica de varios pasos
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-carbaldehído puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído puede oxidarse a un ácido carboxílico.
Reducción: El grupo aldehído puede reducirse a un alcohol primario.
Sustitución: Los anillos de piridina y pirrolidina pueden sufrir reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, tioles) se utilizan comúnmente.
Principales productos formados
Oxidación: Formación de ácido 2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-carboxílico.
Reducción: Formación de 2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-metanol.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-carbaldehído tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Explorado por su potencial como compuesto principal en el descubrimiento de fármacos, particularmente para atacar receptores o enzimas específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-carbaldehído implica su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura del compuesto le permite encajar en los sitios activos de estas dianas, potencialmente inhibiendo o modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, dependiendo de la diana y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-carboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de un aldehído.
2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-metanol: Estructura similar pero con un grupo alcohol primario en lugar de un aldehído.
2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-amina: Estructura similar pero con un grupo amina en lugar de un aldehído.
Singularidad
La singularidad de 2-(5-Metil-6-(pirrolidin-1-il)piridin-3-il)piperidin-1-carbaldehído radica en su combinación específica de grupos funcionales y estructuras de anillo, que le confieren propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C16H23N3O |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c1-13-10-14(15-6-2-3-9-19(15)12-20)11-17-16(13)18-7-4-5-8-18/h10-12,15H,2-9H2,1H3 |
Clave InChI |
VOYPZQNYSIRYDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCC2)C3CCCCN3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)
![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)
![N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B11826857.png)


